N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide
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Overview
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring and glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through alkylation and amination reactions.
Attachment of the Glycinamide Moiety: The glycinamide moiety is attached via an amide bond formation reaction, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and glycinamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Biochemical Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
100454-46-4 |
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Molecular Formula |
C12H21N5O3 |
Molecular Weight |
283.332 |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C12H21N5O3/c1-5-17(6-2)7-8(18)14-9-10(13)15(3)12(20)16(4)11(9)19/h5-7,13H2,1-4H3,(H,14,18) |
InChI Key |
OKHWNRQIZBQZMD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Synonyms |
Uracil, 6-amino-5-(2-diethylaminoacetamido)-1,3-dimethyl- (6CI) |
Origin of Product |
United States |
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